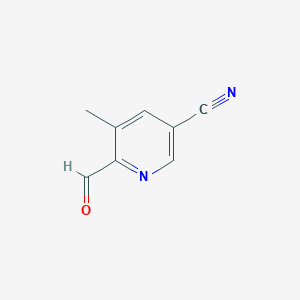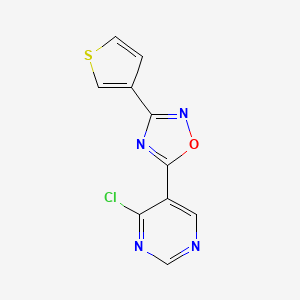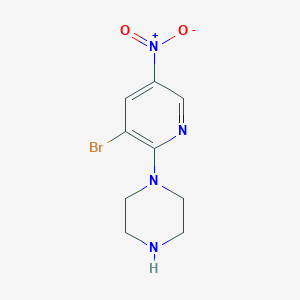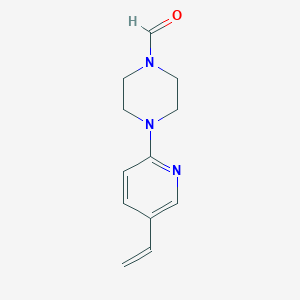
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a vinylpyridine moiety and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde typically involves the reaction of 5-vinyl-2-pyridinecarboxaldehyde with piperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) can be used for substitution reactions.
Major Products
Oxidation: 4-(5-Vinylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-Vinylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The vinylpyridine moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
1-(2-Pyridinyl)piperazine: A piperazine derivative with a pyridine ring, known for its use in medicinal chemistry.
4-(2-Pyridyl)piperazine: Another piperazine derivative with a pyridine ring, used in various chemical applications.
Uniqueness
4-(5-Vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group, which provide additional reactivity and potential for diverse chemical transformations. This makes it a versatile compound for research and industrial applications.
特性
分子式 |
C12H15N3O |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
4-(5-ethenylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H15N3O/c1-2-11-3-4-12(13-9-11)15-7-5-14(10-16)6-8-15/h2-4,9-10H,1,5-8H2 |
InChIキー |
NLHCOYBKWBJQDJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CN=C(C=C1)N2CCN(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



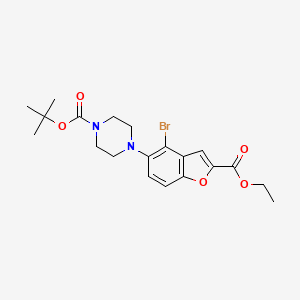
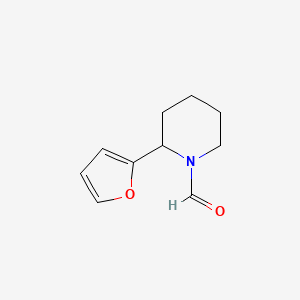

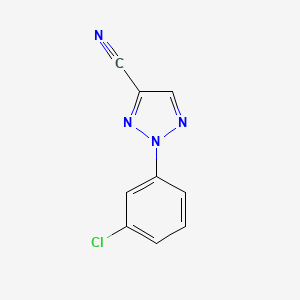
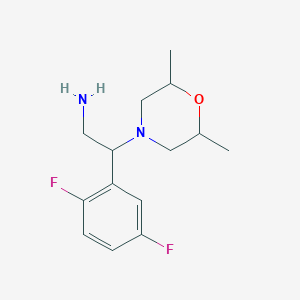
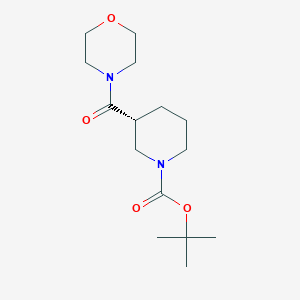

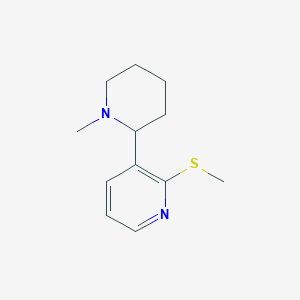
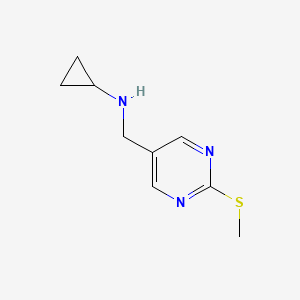
![4,5-Dimethoxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B11806777.png)
